Y-33075 dihydrochloride
Description
Overview of Rho Kinase Signaling Pathways in Cellular Physiology and Pathophysiology
The Rho family of small GTPases, particularly RhoA, are molecular switches that, in their active GTP-bound state, interact with and activate downstream effectors, the most well-characterized being the Rho-associated kinases (ROCKs). ahajournals.org This activation triggers a cascade of events that are vital for normal cellular function but can also contribute to disease when dysregulated. ahajournals.orgmdpi.com
Role of the RhoA-ROCK Pathway in Cellular Contraction, Migration, and Proliferation
The RhoA-ROCK pathway is a master regulator of the actin cytoskeleton, thereby influencing a wide array of cellular behaviors. embopress.orgmdpi.com
Cellular Contraction: The pathway is a key mediator of smooth muscle cell contraction. dovepress.com ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and subsequent actin-myosin-driven contraction. embopress.orgnih.gov This mechanism is crucial for regulating vascular tone. nih.gov
Cellular Migration: By controlling actin dynamics, the RhoA-ROCK pathway is integral to cell migration. ahajournals.orgnih.gov It is involved in the formation of stress fibers and focal adhesions, which are essential for cell movement. mdpi.comwikipedia.org This role is significant in processes like wound healing and immune responses, but also in pathological conditions such as tumor metastasis. embopress.orgnih.gov
Cellular Proliferation: The RhoA-ROCK pathway also participates in the regulation of cell proliferation. ahajournals.orgmdpi.com It can influence cell cycle progression and gene expression, contributing to normal tissue growth and repair, as well as to the uncontrolled proliferation seen in cancer. dovepress.commdpi.com
Involvement of ROCK Isoforms (ROCK1 and ROCK2) in Disease Progression
Mammalian cells express two isoforms of ROCK: ROCK1 and ROCK2. frontiersin.org While they share a high degree of homology in their kinase domains and have some redundant functions, evidence from genetic and cell-based studies reveals that they also possess distinct roles in various tissues and pathological processes. frontiersin.orgfrontiersin.orgnih.gov
Tissue Distribution: ROCK1 is ubiquitously expressed in most tissues, with lower levels in the brain and muscle. frontiersin.org In contrast, ROCK2 is abundantly expressed in the brain, muscle, heart, and lungs. frontiersin.org This differential expression suggests isoform-specific functions.
Pathophysiological Roles: Dysregulation of both ROCK1 and ROCK2 has been implicated in a variety of diseases. For instance, both isoforms contribute to the development of pulmonary fibrosis by promoting profibrotic responses in epithelial cells, endothelial cells, and fibroblasts. nih.govnih.gov In the context of diabetic kidney disease, ROCK1 is linked to mitochondrial dynamics and cellular transdifferentiation, while ROCK2 activation is associated with inflammation, fibrosis, and cell death. frontiersin.org Studies have also shown that reduced expression of either ROCK1 or ROCK2 can protect against bleomycin-induced pulmonary fibrosis. nih.govnih.gov
Therapeutic Potential of ROCK Inhibitors in various Disease States
Given the integral role of the Rho/ROCK pathway in numerous pathophysiological processes, ROCK inhibitors have demonstrated significant therapeutic potential across a wide spectrum of diseases. nih.govacs.orgresearchgate.net
Cardiovascular Diseases: Abnormal activation of the RhoA/ROCK pathway is observed in conditions like hypertension, atherosclerosis, and cardiac hypertrophy. ahajournals.orgnih.govrevespcardiol.org ROCK inhibitors have shown beneficial effects in animal models and clinical studies for these conditions. nih.gov
Ocular Diseases: ROCK inhibitors are used in the treatment of glaucoma and ocular hypertension by increasing aqueous humor outflow. wikipedia.orgmdpi.com
Neurological Disorders: The therapeutic potential of ROCK inhibitors is being explored in neurodegenerative diseases and spinal cord injury, where they may promote axonal regeneration. researchgate.netacs.org
Cancer: The role of ROCK in tumor cell motility, invasion, and metastasis has made it a target for cancer therapy. embopress.org
Other Conditions: The therapeutic applicability of ROCK inhibitors extends to asthma, erectile dysfunction, insulin (B600854) resistance, and kidney failure. nih.govacs.org
Evolution of Rho Kinase Inhibitors in Research and Clinical Development
The discovery of the Rho-ROCK pathway spurred the development of pharmacological inhibitors to probe its function and explore its therapeutic potential. This has led to the evolution from early, less specific compounds to more potent and selective inhibitors.
Historical Context of Early ROCK Inhibitors (e.g., Y-27632, H-1152)
The initial exploration of ROCK function was greatly aided by the discovery of small molecule inhibitors.
Y-27632: Introduced in 1997, Y-27632 was one of the first small molecule ROCK inhibitors. wikipedia.orgtandfonline.com It is a 4-aminopyridine (B3432731) derivative that is significantly more potent than the earlier inhibitor fasudil (B1672074) and exhibits good selectivity over other related kinases like PKA and PKC. researchgate.netnih.gov Y-27632 has been extensively used as a research tool to elucidate the roles of the ROCK pathway in various cellular processes. nih.govresearchgate.net
H-1152: H-1152 is another early isoquinolinesulfonamide (B3044496) derivative that is a more specific and potent inhibitor of ROCK than fasudil, with a Ki value of 1.6 nM. nih.govabmole.com It has been used in studies to investigate the effects of ROCK inhibition on neurite extension and in models of ocular hypertension. tandfonline.comnih.gov
While instrumental in advancing the field, these early inhibitors often required use at high concentrations in cell-based studies, raising the possibility of off-target effects. nih.gov
Development of Y-33075 Dihydrochloride (B599025) as a Potent and Selective ROCK Inhibitor
Building on the foundation of earlier compounds, Y-33075 dihydrochloride (also known as Y-39983) was developed as a more potent and selective ROCK inhibitor. medchemexpress.comtargetmol.commedchemexpress.com
Potency: Y-33075 is a derivative of Y-27632 and demonstrates significantly greater potency, with a reported IC50 of 3.6 nM for ROCK. abmole.commedchemexpress.comtargetmol.com Studies have shown it to be approximately 30 times more potent than Y-27632. tandfonline.com In comparative studies, Y-33075 demonstrated a 10-fold higher potency in inhibiting the contraction of hepatic stellate cells compared to Y-27632. nih.gov
Selectivity: While Y-33075 also inhibits other kinases like PKC and CaMKII, it does so at much higher concentrations, indicating its selectivity for ROCK. medchemexpress.comtargetmol.com The IC50 values for PKC and CaMKII are 0.42 μM and 0.81 μM, respectively, which are 117 and 225 times higher than its IC50 for ROCK. medchemexpress.comtargetmol.com
Research Findings: Research has highlighted the significant effects of Y-33075 in various experimental models. It has been shown to promote neurite extension in retinal ganglion cells and inhibit the contraction of rabbit ciliary artery segments. targetmol.com In an ex-vivo retinal explant model, Y-33075 demonstrated marked neuroprotective and anti-inflammatory effects, surpassing Y-27632 and H-1152 in preventing retinal ganglion cell death and reducing microglial inflammatory responses. nih.govresearchgate.net
Inhibitory Potency of Y-33075 and Related Compounds
| Compound | Target | IC50 / Ki |
|---|---|---|
| Y-33075 | ROCK | 3.6 nM (IC50) medchemexpress.comtargetmol.com |
| PKC | 0.42 μM (IC50) medchemexpress.comtargetmol.com | |
| CaMKII | 0.81 μM (IC50) medchemexpress.comtargetmol.com | |
| Y-27632 | ROCK1 | 140-220 nM (IC50) abmole.com |
| PKC | 9.0 μM (IC50) medchemexpress.comtargetmol.com | |
| CaMKII | 26 μM (IC50) medchemexpress.comtargetmol.com | |
| H-1152 | ROCK | 1.6 nM (Ki) nih.govabmole.com |
| ROCK2 | 12 nM (IC50) abmole.com |
Comparative Analysis of this compound with other ROCK Inhibitors
This compound has emerged as a potent and selective inhibitor of Rho-associated kinase (ROCK). targetmol.comadooq.com Its efficacy and selectivity have been characterized in various studies, often in direct comparison with other well-known ROCK inhibitors.
A primary point of comparison is Y-27632, from which Y-33075 was derived. medchemexpress.com Y-33075 is significantly more potent in its inhibition of ROCK, with a reported half-maximal inhibitory concentration (IC50) of 3.6 nM. targetmol.comadooq.commedchemexpress.commedchemexpress.com In contrast, Y-27632 exhibits an IC50 for ROCK1 in the range of 140-220 nM. abmole.com This demonstrates a substantial increase in potency for Y-33075.
While both compounds are selective for ROCK, their activity against other kinases has been evaluated. Y-33075 inhibits Protein Kinase C (PKC) and Calcium/Calmodulin-dependent protein Kinase II (CaMKII) more potently than Y-27632. targetmol.commedchemexpress.commedchemexpress.com However, the selectivity for ROCK over these other kinases remains high for both compounds. The IC50 values for PKC are approximately 117 times higher than for ROCK in the case of Y-33075, and for CaMKII, the value is about 225 times higher. targetmol.commedchemexpress.com
Inhibitory Potency (IC50) Comparison: Y-33075 vs. Y-27632
| Compound | ROCK | PKC | CaMKII |
|---|---|---|---|
| This compound | 3.6 nM targetmol.commedchemexpress.commedchemexpress.com | 0.42 µM (420 nM) targetmol.commedchemexpress.comcaymanchem.com | 0.81 µM (810 nM) targetmol.commedchemexpress.comcaymanchem.com |
| Y-27632 | ~140-220 nM abmole.com | 9.0 µM targetmol.commedchemexpress.com | 26 µM targetmol.commedchemexpress.com |
In functional assays, the superior potency of Y-33075 has been demonstrated. One study on hepatic stellate cells (HSCs) found that Y-33075 was approximately 10 times more potent than Y-27632 in inhibiting cell contraction. researchgate.net A reduction in the phosphorylation of myosin light chain (p-MLC), a key downstream target of ROCK, was observed at a concentration of 10 nM for Y-33075, whereas a higher concentration of 100 nM of Y-27632 was needed to achieve a similar effect. plos.org
Further comparative studies have evaluated Y-33075 against other ROCK inhibitors in specific biological contexts. In an ex-vivo model of the retina, Y-33075 was compared with Y-27632 and another inhibitor, H-1152. nih.gov The results showed that Y-33075 significantly improved retinal ganglion cell (RGC) survival and reduced microglial activation, whereas Y-27632 and H-1152 did not show a neuroprotective effect in this model. nih.govnih.govdovepress.com
The broader landscape of ROCK inhibitors includes clinically approved drugs like Ripasudil and Netarsudil, primarily used in ophthalmology. researchgate.netnih.gov Ripasudil (K-115) is a potent inhibitor with IC50 values of 51 nM for ROCK1 and 19 nM for ROCK2. researchgate.netabmole.com Netarsudil is also a highly potent inhibitor, with an IC50 value of 1 nM for both ROCK1 and ROCK2. researchgate.net Fasudil, another clinically used ROCK inhibitor, has Ki values of 76 nM for ROCK-1 and 47 nM for ROCK-2. researchgate.net While direct comparative studies across all these compounds with Y-33075 are limited, the low nanomolar IC50 of Y-33075 positions it among the more potent ROCK inhibitors developed.
Potency of Various ROCK Inhibitors
| Inhibitor | Target | Potency (IC50 / Ki) |
|---|---|---|
| This compound | ROCK | IC50: 3.6 nM abmole.com |
| Y-27632 | ROCK1 | IC50: 140-220 nM abmole.com |
| Ripasudil (K-115) | ROCK1 | IC50: 51 nM researchgate.netabmole.com |
| ROCK2 | IC50: 19 nM researchgate.netabmole.com | |
| Netarsudil (AR-13324) | ROCK1 | IC50: 1 nM researchgate.net |
| ROCK2 | IC50: 1 nM researchgate.net | |
| Fasudil (HA-1077) | ROCK1 | Ki: 76 nM researchgate.net |
| ROCK2 | Ki: 47 nM researchgate.net | |
| H-1152 | ROCK2 | IC50: 12 nM (Ki: 1.6 nM) abmole.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHAVRPVZNMGT-YQFADDPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609036 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-44-4 | |
| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Y 33075 Dihydrochloride
Mechanisms of Action: Rho-associated Kinase Inhibition
Y-33075 is a non-selective inhibitor of both ROCK isoforms, ROCK1 and ROCK2 nih.govplos.org. It demonstrates a significantly higher potency when compared to the first-generation ROCK inhibitor, Y-27632 nih.govresearchgate.net. In studies on hepatic stellate cells (HSCs), Y-33075 was found to be approximately 10 times more potent than Y-27632 in inhibiting cell contraction nih.govresearchgate.net.
Selective Inhibition of ROCK2 by Y-33075 Dihydrochloride (B599025)
While ROCK2 is a primary mediator of the profibrotic and contractile activity in hepatic stellate cells, Y-33075 is characterized as a non-selective inhibitor that targets both ROCK1 and ROCK2 isoforms nih.govplos.org. The inhibition of both isoforms contributes to its effects on cellular function nih.gov.
Impact on Myosin Light Chain (MLC) Phosphorylation and Actomyosin (B1167339) Contraction
A critical downstream effect of ROCK inhibition by Y-33075 is the reduction of Myosin Light Chain (MLC) phosphorylation nih.govplos.orgplos.org. ROCK directly phosphorylates MLC and also inactivates MLC phosphatase, leading to an increase in phosphorylated MLC and subsequent actomyosin contraction. By inhibiting ROCK, Y-33075 effectively decreases the levels of phosphorylated MLC nih.govplos.org. This was observed in hepatic stellate cells where Y-33075 reduced phosphorylated MLC at concentrations as low as 10 nM nih.govplos.org. The reduction in MLC phosphorylation directly leads to a decrease in stress fiber formation and cellular contractility plos.org. Studies have shown that Y-33075 significantly inhibits the contraction of human and murine hepatic stellate cells in a dose-dependent manner, with significant effects seen at concentrations ranging from 100 nM to 10 μM nih.gov.
Modulation of Downstream Signaling Pathways Regulated by ROCK
The inhibitory action of Y-33075 on ROCK extends to various downstream signaling pathways that regulate cellular processes such as fibrogenesis and proliferation. One of the key substrates of ROCK is moesin (B1176500), a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane. Y-33075 has been shown to reduce the phosphorylation of moesin in both human and murine hepatic stellate cells nih.gov.
Furthermore, treatment with Y-33075 leads to a decrease in the expression of α-smooth muscle actin (αSMA), a marker for the activation of hepatic stellate cells into a myofibroblastic phenotype nih.govplos.org. A significant reduction in αSMA expression was observed at a 10 μM concentration of Y-33075 nih.govplos.org. The expression of collagen 1a1, a major component of the extracellular matrix in fibrotic tissue, is also downregulated by Y-33075 nih.gov. Additionally, Y-33075 has been found to significantly decrease the proliferation of hepatic stellate cells at concentrations of 100 nM, 1 μM, and 10 μM nih.govplos.org.
Off-Target Effects and Receptor Selectivity Profiles
While Y-33075 is a potent ROCK inhibitor, its selectivity against other protein kinases is a crucial aspect of its pharmacological profile.
Comparative Inhibition of Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII)
Y-33075 exhibits a high degree of selectivity for ROCK over other kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). The affinity of Y-33075 for ROCK is significantly higher, by a factor of 200 to 2000, compared to other kinases nih.gov. This high selectivity minimizes the potential for off-target effects at therapeutic concentrations.
| Compound | ROCK IC50 (nM) | PKC IC50 (μM) | CaMKII IC50 (μM) |
|---|---|---|---|
| Y-33075 | 3.6 | 0.42 | 0.81 |
| Y-27632 | 140 | 9.0 | 26 |
Implications of Selectivity for Specific Kinase Activities in Therapeutic Applications
The high selectivity of Y-33075 for ROCK is a significant advantage for its potential therapeutic applications. By minimizing the inhibition of other kinases like PKC and CaMKII, the risk of off-target side effects is reduced researchgate.net. The concentrations at which Y-33075 demonstrates efficacy in cellular models are substantially lower than those required to inhibit PKC and CaMKII, suggesting that its therapeutic effects are primarily mediated through ROCK inhibition nih.gov. This selectivity is crucial for developing targeted therapies for conditions where ROCK signaling is dysregulated, such as in chronic liver disease nih.gov. The focused action of Y-33075 allows for the modulation of specific pathological processes, such as fibrosis and contraction, with a lower likelihood of disrupting other essential cellular functions regulated by different kinase families.
Investigational Therapeutic Applications of Y 33075 Dihydrochloride
Neuroprotection and Neuroinflammation
Research into Y-33075 dihydrochloride (B599025) has primarily centered on its neuroprotective and anti-inflammatory properties. These effects have been studied in the context of retinal ganglion cell (RGC) survival and axonal regeneration, as well as in models of autoimmune neuroinflammation.
Retinal Ganglion Cell (RGC) Survival and Axonal Regeneration
Y-33075 has demonstrated significant potential in protecting RGCs, the neurons responsible for transmitting visual information from the eye to the brain, and in promoting the regeneration of their axons. nih.govcaymanchem.com Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs and their axons. nih.gov
Studies utilizing ex-vivo retinal explant models, which involve the culture of retinal tissue outside the body, have been instrumental in elucidating the neuroprotective effects of Y-33075. nih.gov In a rat retinal explant model where RGCs underwent degeneration following optic nerve axotomy, treatment with Y-33075 was found to be highly effective in preventing RGC death. nih.gov
One study compared the neuroprotective capacities of three different ROCK inhibitors: Y-33075, Y-27632, and H-1152. The results indicated that Y-33075 was the most effective at preserving RGCs. nih.gov Specifically, exposure to 50 µM of Y-33075 significantly improved the survival of Brn3a-positive RGCs after four days in culture compared to the control group. nih.gov Notably, there was no significant difference in the number of surviving RGCs in the Y-33075 treated group at day four compared to the initial count at day zero, highlighting its ability to delay or prevent RGC death. nih.gov In contrast, Y-27632 and H-1152 did not show any significant neuroprotective effects on RGC survival at the concentrations tested. nih.gov
| ROCK Inhibitor | Concentration | Effect on RGC Survival |
|---|---|---|
| Y-33075 | 50 µM | Significantly improved RGC survival |
| Y-27632 | 500 µM | No significant neuroprotective effect |
| H-1152 | 100 µM | No significant neuroprotective effect |
Neuroinflammation, particularly the activation of microglial cells, plays a crucial role in the progression of RGC degeneration. nih.gov Activated M1 microglia release pro-inflammatory cytokines that contribute to neuronal damage. nih.gov Y-33075 has been shown to exert potent anti-inflammatory effects by inhibiting microglial activation. nih.gov
In retinal explants treated with Y-33075, there was a marked reduction in the number of activated microglia, as indicated by a decrease in Iba1+/CD68+ cells. nih.gov Flow cytometry analysis further confirmed a lower number of CD11b+, CD68+, and CD11b+/CD68+ cells in the Y-33075 treated group. nih.gov
Furthermore, RNA sequencing analysis of retinal explants treated with Y-33075 revealed a significant inhibition of the expression of M1 microglial markers, including tumor necrosis factor-alpha (Tnfα), interleukin-1 beta (Il-1β), and nitric oxide synthase 2 (Nos2). nih.gov The expression of glial markers such as glial fibrillary acidic protein (Gfap), integrin alpha M (Itgam), and CD68 were also downregulated. nih.gov
| Marker Type | Gene | Effect of Y-33075 Treatment |
|---|---|---|
| M1 Microglial Markers | Tnfα | Inhibited |
| Il-1β | Inhibited | |
| Nos2 | Inhibited | |
| Glial Markers | Gfap | Inhibited |
| Itgam | Inhibited | |
| Cd68 | Inhibited |
Cell death pathways, including apoptosis and ferroptosis, are implicated in the loss of RGCs. nih.gov Y-33075 has been found to mitigate these detrimental processes. RNA sequencing data demonstrated that Y-33075 treatment reduced apoptosis, ferroptosis, and the formation of the inflammasome in retinal explants. nih.gov The inflammasome is a multiprotein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines.
In addition to its protective effects, Y-33075 has been observed to promote the expression of genes associated with RGC health and function. nih.gov Treatment with Y-33075 led to the upregulation of RGC-specific markers, neurofilament formation, and the expression of neurotransmitter regulators. nih.gov This suggests that Y-33075 not only prevents cell death but also supports the maintenance of RGC identity and function.
Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system. caymanchem.comtohoku.ac.jp Research has indicated that Y-33075 can inhibit demyelination and reduce the incidence of relapse episodes in a mouse model of chronic relapsing EAE. caymanchem.com This suggests a potential therapeutic role for Y-33075 in autoimmune neuroinflammatory disorders.
Potential in other Neurodegenerative Diseases (e.g., Glaucoma)
Y-33075 has demonstrated significant neuroprotective and anti-inflammatory effects in ex-vivo models of the retina, suggesting its potential as a therapeutic agent for glaucoma. nih.gov Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). glaucoma.orgscispace.commdpi.com The primary goal of neuroprotection in glaucoma is to preserve these cells and their function, thereby preventing vision loss. glaucoma.orgmdpi.comnih.gov
In a comparative study with other ROCK inhibitors, Y-33075 was the most effective at preventing RGC death. nih.gov At a concentration of 50 µM, Y-33075 significantly improved the survival of Brn3a+ RGCs over a four-day period, maintaining cell counts at a level comparable to the initial baseline and demonstrating a clear ability to delay or prevent RGC death. nih.gov
Transcriptomic analysis revealed the underlying mechanisms for its neuroprotective and immunomodulatory actions. The compound was found to strongly downregulate genes associated with inflammatory pathways, such as Toll-like receptor (Tlr) genes (Tlr 2, 3, and 4) and genes of the NFkb pathway (Nfkb1 and 2), which are linked to the production of proinflammatory proteins. nih.gov
| Parameter | Finding | Mechanism/Note | Source |
|---|---|---|---|
| Retinal Ganglion Cell (RGC) Survival | Significantly improved RGC survival at 50 µM concentration. | Prevented or delayed RGC death over 4 days, surpassing other tested ROCK inhibitors. | nih.gov |
| Immunomodulation | Downregulated genes associated with inflammation. | Specifically, Tlr 2, 3, 4, Nfkb1, and Nfkb2 genes were downregulated. | nih.gov |
| Comparative Efficacy | Demonstrated marked neuroprotective effects that surpassed Y-27632 and H-1152. | The other inhibitors did not provide a significant neuroprotective effect on RGC survival. | nih.gov |
Hepatic Fibrosis and Liver Disease
Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process in which hepatic stellate cells (HSCs) are key contributors. plos.orgplos.org Upon activation during liver injury, HSCs transdifferentiate into a myofibroblast-like phenotype, leading to increased contraction, proliferation, and fibrogenesis. plos.orgplos.org Y-33075 has been studied for its ability to modulate these critical cellular processes.
Effects on Hepatic Stellate Cell (HSC) Contraction and Proliferation
Research shows that Y-33075 significantly reduces both the contraction and proliferation of activated HSCs. plos.orgnih.govnih.gov In studies using both the immortalized human HSC line (TWNT-4) and primary mouse HSCs, Y-33075 inhibited contraction in a dose-dependent manner. plos.orgnih.gov Its potency in this regard was noted to be at least 10 times higher than that of another ROCK inhibitor, Y-27632. plos.orgplos.orgnih.govnih.gov
Similarly, Y-33075 effectively decreased the proliferation of HSCs. plos.orgplos.orgnih.gov In human TWNT-4 cells, a significant reduction in proliferation was observed at concentrations of 100 nM, 1 µM, and 10 µM. plos.orgnih.gov These findings were substantiated by the reduced expression of proliferating cell nuclear antigen (Pcna), a marker for proliferation. plos.org
Modulation of Fibrogenesis in Liver Models
Y-33075 has been shown to reduce fibrogenesis in activated HSCs. plos.orgnih.govnih.gov This effect is evidenced by the downregulation of key profibrotic markers. Treatment with Y-33075 led to a significant reduction in the mRNA expression of Collagen type I alpha 1 (Col1a1) in primary murine HSCs. plos.org Furthermore, it decreased the protein expression of α-smooth muscle actin (αSMA), a marker for the activation of HSCs into a myofibroblastic, profibrotic state. plos.orgnih.gov
| Cellular Process | Effect of Y-33075 | Cell Type Studied | Source |
|---|---|---|---|
| Contraction | Significantly reduced in a dose-dependent manner. | Human (TWNT-4) and Murine (FVB/NJ) | plos.orgplos.orgnih.govnih.gov |
| Proliferation | Significantly decreased. | Human (TWNT-4) and Murine (FVB/NJ) | plos.orgplos.orgnih.gov |
| Fibrogenesis | Reduced (e.g., decreased Col1a1 and αSMA expression). | Human (TWNT-4) and Murine (FVB/NJ) | plos.orgnih.gov |
| Migration | Increased at lower concentrations; decreased at higher concentration (10 µM) after 24h. | Human (TWNT-4) and Murine (FVB/NJ) | plos.orgnih.govnih.gov |
Impact on HSC Migration
Contrary to its inhibitory effects on contraction and proliferation, Y-33075 was found to have a more complex and unexpected impact on HSC migration. nih.gov In wound-healing assays, treatment with Y-33075 at concentrations of 100 nM, 1 µM, and 10 µM led to a significant increase in the migration of primary mouse HSCs at 4, 8, and 24-hour time points. plos.org A similar pro-migratory effect was observed in human TWNT-4 cells at a 1 µM concentration. plos.orgnih.gov However, a higher concentration of 10 µM Y-33075 significantly decreased the migration of these human cells after 24 hours of incubation, highlighting a dose- and time-dependent effect on this particular cellular behavior. plos.orgnih.gov
Preclinical Research Methodologies and Findings
In Vitro Studies and Cellular Assays
Y-33075 dihydrochloride (B599025) has been identified as a potent and selective inhibitor of Rho-associated protein kinase (ROCK). medchemexpress.commedchemexpress.comabmole.comlabshake.com Kinase inhibition assays have been instrumental in quantifying its inhibitory activity. The half-maximal inhibitory concentration (IC50) of Y-33075 for ROCK has been determined to be 3.6 nM. medchemexpress.commedchemexpress.comabmole.comlabshake.com This demonstrates a higher potency when compared to another well-known ROCK inhibitor, Y-27632. medchemexpress.comlabshake.com
Further studies have explored the selectivity of Y-33075 by determining its IC50 values for other kinases. For Protein Kinase C (PKC), the IC50 of Y-33075 is 0.42 μM, and for Calcium/calmodulin-dependent protein kinase II (CaMKII), it is 0.81 μM. medchemexpress.com In comparison, the IC50 values for Y-27632 are 9.0 μM for PKC and 26 μM for CaMKII. medchemexpress.com These data indicate that while Y-33075 is a potent ROCK inhibitor, it also exhibits inhibitory effects on PKC and CaMKII at higher concentrations. medchemexpress.com The selectivity for ROCK over PKC and CaMKII is approximately 117-fold and 225-fold, respectively. medchemexpress.com
Additional research has shown that in human trabecular meshwork cells (TM1), Y-33075 has an IC50 of 0.278 μM for the disruption of actin fibers. selleckchem.com In human primary glaucoma cells (GTM3), the EC50 values for inhibition of ROCK-2 and ROCK-1 were determined to be 0.15 μM and 0.79 μM, respectively, using a cell impedance assay. selleckchem.com
| Kinase | IC50/EC50 Value | Cell Line/Assay Condition |
|---|---|---|
| ROCK | 3.6 nM | - |
| PKC | 0.42 μM | - |
| CaMKII | 0.81 μM | - |
| ROCK-2 | 0.15 μM | Human GTM3 cells |
| ROCK-1 | 0.79 μM | Human GTM3 cells |
The neuroprotective and anti-inflammatory effects of Y-33075 have been investigated in ex vivo retinal explant models, which are used to simulate conditions of neurodegeneration relevant to glaucoma. nih.gov In these assays, rat retinal explants subjected to optic nerve axotomy were treated with Y-33075. nih.gov
A significant finding from these studies is the enhanced survival of retinal ganglion cells (RGCs). Treatment with 50 µM Y-33075 resulted in a significant increase in the survival of Brn3a-positive RGCs compared to control groups. nih.gov The number of surviving RGCs in the treated group was comparable to the initial count at the beginning of the experiment, indicating a strong neuroprotective effect. nih.gov In contrast, other ROCK inhibitors like Y-27632 and H-1152 did not show a significant protective effect on RGCs in the same model. nih.gov
Furthermore, these cell-based assays have demonstrated the anti-neuroinflammatory properties of Y-33075. nih.gov Treatment with Y-33075 led to a reduction in the number of Iba1+/CD68+ cells, which are markers for activated microglia, and also limited astrogliosis. nih.gov These findings suggest that Y-33075 can suppress the inflammatory response of glial cells in the retina. nih.gov
| Treatment Group | RGCs/field (Mean ± SEM) | Significance vs. Control |
|---|---|---|
| Control | 392.4 ± 22.23 | - |
| 50 µM Y-33075 | 592.5 ± 23.86 | P < 0.0001 |
The effects of Y-33075 on hepatic stellate cells (HSCs), which are key cells in the development of liver fibrosis, have been studied in cell culture models. nih.govnih.govresearchgate.net Both primary mouse HSCs and a human HSC cell line (TWNT-4) were used in these investigations. nih.govnih.gov
In these models, Y-33075 was found to significantly reduce the contraction of activated HSCs in a dose-dependent manner. nih.govnih.gov Notably, Y-33075 demonstrated a 10-fold higher potency in inhibiting contraction compared to Y-27632. nih.govnih.gov The compound also decreased fibrogenesis, as evidenced by the reduced expression of profibrotic markers. nih.govnih.gov
Interestingly, while Y-33075 inhibited contraction and fibrogenesis, it was observed to increase the migration of primary mouse HSCs. nih.govnih.govplos.org This unexpected finding suggests a complex role of ROCK inhibition in regulating HSC motility. nih.govnih.gov Additionally, Y-33075 was shown to decrease the proliferation of both human and murine HSCs. nih.govplos.org
To understand the molecular mechanisms underlying the effects of Y-33075, gene expression analyses have been performed using RNA sequencing (RNA-seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.govnih.gov In the context of neuroprotection and neuroinflammation in retinal explants, RNA-seq analysis revealed that Y-33075 treatment significantly downregulated genes involved in inflammatory and cell death pathways. nih.gov
Specifically, Y-33075 inhibited the expression of M1 microglial markers such as Tnfα, Il-1β, and Nos2. nih.gov It also reduced the expression of glial markers including Gfap, Itgam, and Cd68. nih.gov The analysis further indicated a reduction in gene expression related to apoptosis, ferroptosis, inflammasome formation, complement activation, and the TLR pathway. nih.gov Conversely, Y-33075 was found to upregulate RGC-specific markers. nih.gov
In studies involving hepatic stellate cells, RT-qPCR was used to evaluate the transcriptional levels of pro-fibrotic markers. nih.govnih.gov These analyses confirmed that Y-33075 treatment led to a decrease in the gene expression of markers associated with fibrosis. nih.govnih.gov
Immunohistochemistry and flow cytometry have been employed to further characterize the cellular effects of Y-33075, particularly in the context of neuroinflammation in the retina. nih.gov Immunohistological staining of retinal explants showed that treatment with Y-33075 resulted in a reduced number of Iba1+/CD68+ cells, indicating a decrease in activated microglia. nih.gov The treatment also led to limited astrogliosis, as observed through GFAP staining. nih.gov
Flow cytometry analysis provided quantitative data to support these findings. nih.gov The results confirmed lower numbers of CD11b+, CD68+, and double-positive CD11b+/CD68+ cells in the Y-33075 treated group compared to controls. nih.gov These cellular markers are associated with microglial activation, and their reduction provides further evidence for the anti-inflammatory effects of Y-33075. nih.gov
In Vivo Animal Models
The preclinical evaluation of Y-33075 has extended to in vivo animal models to assess its physiological effects. In rabbits and monkeys, topical administration of Y-33075 has been shown to significantly lower intraocular pressure (IOP). medchemexpress.com This effect is a key therapeutic target in glaucoma management.
In a rat model, Y-33075 has demonstrated the ability to promote the regeneration of axons of retinal ganglion cells. medchemexpress.com This finding is significant for its potential in neuro-regenerative therapies for optic nerve damage.
Furthermore, in a study involving cirrhotic rats, the related ROCK inhibitor Y-27632 was shown to reduce portal pressure, highlighting the potential of ROCK inhibitors in the treatment of chronic liver disease. nih.govplos.org While this study did not directly use Y-33075, it provides a rationale for its further investigation in in vivo models of liver fibrosis, especially given its higher potency observed in in vitro studies. nih.govnih.gov
Rabbit and Monkey Models for Ocular Tissue Studies
Preclinical research utilizing rabbit and monkey models has been instrumental in evaluating the therapeutic potential of various compounds for ocular conditions, particularly glaucoma. These models are selected for their anatomical and physiological similarities to the human eye, which allows for relevant translational research. While specific studies focusing solely on this compound in these models are not extensively documented in publicly available literature, the methodologies employed for similar Rho-associated protein kinase (ROCK) inhibitors provide a clear framework for investigation.
In typical studies, albino rabbits and cynomolgus monkeys are used to assess the effects of topical ophthalmic solutions on intraocular pressure (IOP) and aqueous humor outflow. For instance, in studies of the ROCK inhibitor Y-39983, pneumatonometers are used to monitor IOP at various time points after topical administration. To measure total outflow facility and uveoscleral outflow, two-level constant-pressure perfusion and perfusion techniques with tracers like fluorescein (B123965) isothiocyanate-dextran are employed. nih.gov Ocular toxicological assessments are also a critical component of these studies, involving long-term topical administration and subsequent examination of ocular tissues for any adverse effects. nih.gov
Rabbit models are often used for initial efficacy and safety screening due to their larger eye size compared to rodents and their well-characterized ocular anatomy. Monkey models, particularly cynomolgus monkeys, are considered highly valuable for later-stage preclinical evaluation because their ocular anatomy and physiology, including the trabecular meshwork and aqueous humor dynamics, closely resemble those of humans. nih.gov
The research findings from studies on related ROCK inhibitors in these models have demonstrated significant, dose-dependent reductions in IOP. nih.govnih.gov These effects are often attributed to an increase in the conventional outflow of aqueous humor. nih.govnih.gov For example, topical administration of Y-39983 in rabbits was shown to significantly increase conventional outflow. nih.govnih.gov Such findings in rabbit and monkey models are crucial for establishing the potential of a compound like this compound as a candidate for glaucoma treatment.
Table 1: Methodologies in Rabbit and Monkey Ocular Studies
| Methodology | Animal Model | Purpose | Key Measurements |
|---|---|---|---|
| Pneumatonometry | Rabbit, Monkey | Measurement of Intraocular Pressure (IOP) | IOP levels at various time points post-administration |
| Two-Level Constant-Pressure Perfusion | Rabbit | Measurement of Total Outflow Facility | Rate of aqueous humor outflow |
| FITC-Dextran Perfusion | Rabbit | Measurement of Uveoscleral Outflow | Outflow through the uveoscleral pathway |
| Long-Term Topical Administration | Rabbit, Monkey | Ocular Toxicology Assessment | Observation of any ocular side effects |
Cat Models for Optic Nerve Damage and Axonal Regeneration
Cat models of optic nerve damage are pivotal for investigating strategies to promote axonal regeneration, a critical challenge in treating optic neuropathies like glaucoma and traumatic optic nerve injury. The feline visual system shares significant similarities with that of humans, making it a valuable model for such research. Studies on ROCK inhibitors have utilized the cat optic nerve crush model to evaluate their regenerative potential.
In these experiments, the optic nerve is surgically exposed and subjected to a controlled crush injury. Following the injury, ROCK inhibitors are administered, often via intravitreal injection and direct application to the crush site. The extent of axonal regeneration is then assessed after a designated period. Anterograde labeling techniques, using tracers such as wheat germ agglutinin-horseradish peroxidase (WGA-HRP) injected into the vitreous, are employed to visualize the regenerated axons. The optic nerve is then dissected, sectioned, and examined microscopically to quantify the number and length of regenerated fibers extending beyond the crush site.
Research on the ROCK inhibitor Y-39983 in this model has shown that its application can induce the regeneration of crushed axons past the site of injury. This suggests that inhibition of the Rho kinase pathway can overcome some of the inhibitory factors present in the central nervous system that typically prevent axonal regrowth. The number of regenerated axons is a key finding, with significant increases observed in treated groups compared to controls. These findings highlight the potential of ROCK inhibitors like this compound to promote neural repair in the visual pathway.
Table 2: Findings in Cat Optic Nerve Regeneration Studies with ROCK Inhibitors
| Compound | Model | Key Finding |
|---|---|---|
| Y-39983 | Crushed Cat Optic Nerve | Induced regeneration of crushed axons beyond the crush site. |
| Y-27632 | Crushed Cat Optic Nerve | Promoted extension of axons beyond the crush site. |
Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for studying the pathogenesis of multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system. While direct studies of this compound in EAE models are not prominent in the available literature, research on other ROCK inhibitors, such as fasudil (B1672074) and Y-27632, has provided insights into the potential therapeutic role of this class of compounds in neuroinflammatory conditions.
The EAE model is typically induced in susceptible mouse strains by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), in complete Freund's adjuvant. This triggers an autoimmune response characterized by inflammatory cell infiltration into the central nervous system, demyelination, and axonal damage, leading to progressive paralysis. The clinical severity of the disease is monitored and scored based on the degree of motor impairment.
In studies involving ROCK inhibitors, the compounds are administered either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). The primary outcomes measured include the clinical EAE score, the extent of inflammatory cell infiltration, demyelination, and axonal loss in the spinal cord, which are assessed through histological and immunohistochemical analysis.
Research on fasudil in EAE models has demonstrated that its administration can significantly reduce the development and severity of the disease. tohoku.ac.jp This protective effect is associated with the prevention of leukocyte infiltration into the central nervous system and the preservation of myelin and axons. tohoku.ac.jp These findings suggest that ROCK inhibition can modulate the neuroinflammatory processes that drive the pathology of EAE. Therefore, investigating this compound in the EAE model would be a logical step to explore its potential as a therapeutic agent for multiple sclerosis, focusing on its ability to suppress neuroinflammation and protect against demyelination and axonal damage.
Table 3: Methodological Outline for EAE Studies
| Step | Description |
|---|---|
| Induction of EAE | Immunization of mice with myelin antigen (e.g., MOG) in adjuvant. |
| Compound Administration | Prophylactic or therapeutic administration of the test compound. |
| Clinical Scoring | Daily monitoring and scoring of disease severity (paralysis). |
| Histological Analysis | Examination of spinal cord tissue for inflammation, demyelination, and axonal damage. |
Murine Models for Hepatic Stellate Cell Function
Murine models are essential for investigating the cellular and molecular mechanisms of liver fibrosis, a condition in which hepatic stellate cells (HSCs) play a central role. Upon liver injury, quiescent HSCs activate and transdifferentiate into myofibroblast-like cells, which are responsible for the excessive deposition of extracellular matrix proteins, leading to fibrosis. The Rho/ROCK signaling pathway is known to be a key regulator of HSC activation.
In vitro studies often utilize primary HSCs isolated from mice or immortalized human HSC lines. These cells are cultured to induce activation and then treated with ROCK inhibitors like this compound. The effects on key cellular functions are then assessed. Methodologies include Western blotting to analyze the protein expression of activation markers like alpha-smooth muscle actin (α-SMA), and real-time quantitative PCR (qPCR) to evaluate the transcriptional levels of profibrotic markers. Cell contraction is measured using 3D collagen gel assays, proliferation is assessed with BrdU assays, and migration is investigated through wound-healing assays. targetmol.comwashu.edunih.goviris-pharma.com
Studies directly comparing Y-33075 and another ROCK inhibitor, Y-27632, have yielded significant findings. Both compounds were found to reduce contraction, fibrogenesis, and proliferation in activated murine and human HSCs. targetmol.comwashu.edunih.goviris-pharma.com Notably, Y-33075 demonstrated a 10-fold greater potency in inhibiting contraction compared to Y-27632. targetmol.comwashu.edunih.goviris-pharma.com An unexpected finding was that both inhibitors led to a substantial increase in the migration of HSCs. targetmol.comwashu.edu These results indicate that while ROCK inhibition can effectively counteract the contractile and fibrogenic activity of HSCs, its effects on cell motility are more complex. The superior potency of Y-33075 in inhibiting contraction suggests it may be a more promising candidate for further evaluation in the context of chronic liver disease. targetmol.comwashu.edu
Table 4: Effects of Y-33075 on Hepatic Stellate Cell Functions
| Cellular Function | Effect of Y-33075 |
|---|---|
| Contraction | Significantly Reduced |
| Fibrogenesis | Reduced |
| Proliferation | Significantly Reduced |
| Migration | Substantially Increased |
Evaluation of Neuroprotective and Anti-inflammatory Effects in Vivo
The neuroprotective and anti-inflammatory properties of this compound have been evaluated in in vivo and ex vivo models of retinal neurodegeneration, which are relevant to diseases like glaucoma. An ex vivo retinal explant model provides a valuable system to study the direct effects of compounds on retinal cells in a controlled environment that mimics certain aspects of the in vivo situation.
In these studies, retinal explants are cultured, and neurodegeneration is induced. The explants are then treated with different concentrations of ROCK inhibitors, including Y-33075. The primary outcomes are the survival of retinal ganglion cells (RGCs), which are the neurons that die in glaucoma, and the response of microglia, the resident immune cells of the retina. RGC survival is quantified by counting cells positive for specific markers like Brn3a. Microglial activation and proliferation are assessed through immunohistochemistry for markers such as Iba1, CD11b, and CD68, and flow cytometry. nih.gov
Transcriptomic analysis using RNA sequencing (RNA-seq) is also employed to investigate the underlying molecular mechanisms of action. This powerful technique allows for the comprehensive analysis of differential gene expression in response to treatment.
Research has shown that Y-33075 has marked neuroprotective and anti-inflammatory effects, surpassing other tested ROCK inhibitors like Y-27632 and H-1152 in preventing RGC death and reducing microglial inflammatory responses. nih.gov Y-33075 was found to be the most effective at protecting against RGC loss. nih.gov RNA-seq analysis revealed that Y-33075 inhibited the expression of M1 microglial markers (pro-inflammatory), glial activation markers, and genes involved in apoptosis, ferroptosis, inflammasome formation, and complement activation. nih.gov Conversely, it upregulated the expression of RGC-specific markers and genes related to neurofilament formation, consistent with its neuroprotective effects. nih.gov These findings strongly support the potential of Y-33075 as a therapeutic agent for glaucoma, acting through both direct neuroprotection and modulation of neuroinflammation. nih.gov
Table 5: Summary of Neuroprotective and Anti-inflammatory Effects of Y-33075
| Effect | Finding |
|---|---|
| Neuroprotection | Significantly improved RGC survival, preventing or delaying RGC death. nih.gov |
| Anti-inflammation | Reduced microglial proliferation and activation. nih.gov |
| Gene Expression | Downregulated genes involved in inflammation and cell death; upregulated genes related to RGC function and neurofilaments. nih.gov |
Future Directions and Research Opportunities
Elucidation of Remaining Unknown Mechanisms of Action
While the primary mechanism of Y-33075 dihydrochloride (B599025) is understood to be the inhibition of ROCK, certain cellular responses to this compound remain enigmatic, warranting deeper investigation. A particularly noteworthy observation is the paradoxical increase in migration of hepatic stellate cells (HSCs) following treatment with Y-33075. nih.govresearchgate.netplos.org This is contrary to the expected outcome, as ROCK inhibition generally leads to a decrease in cell contraction and motility.
This unexpected pro-migratory effect has also been observed with the related ROCK inhibitor, Y-27632. nih.govresearchgate.netplos.org While studies have shown that Y-33075 effectively reduces HSC contraction, fibrogenesis, and proliferation, the stimulation of cell migration presents a complex picture of its activity in the liver microenvironment. nih.govresearchgate.netplos.org The ambivalence of ROCK inhibitors' effects on cell migration has been noted in other cell types, particularly in cancer cells, where both pro- and anti-migratory effects have been reported. nih.gov Future research should prioritize unraveling the molecular pathways responsible for this increased migration in HSCs. This could involve investigating the differential regulation of other signaling pathways that are unmasked or activated upon ROCK inhibition. A thorough understanding of this phenomenon is critical for the development of Y-33075 as a therapeutic agent for chronic liver disease, as uncontrolled cell migration could have unintended consequences.
Table 1: Effects of Y-33075 Dihydrochloride on Hepatic Stellate Cells
| Cellular Process | Observed Effect of Y-33075 | Citation |
| Contraction | Decreased | nih.govresearchgate.netplos.org |
| Fibrogenesis | Reduced | nih.gov |
| Proliferation | Decreased | nih.gov |
| Migration | Increased (unexpectedly) | nih.govresearchgate.netplos.org |
Exploration of Novel Therapeutic Targets and Indications
The established role of the Rho/ROCK pathway in a multitude of physiological and pathological processes suggests that the therapeutic potential of this compound may extend beyond its current areas of investigation.
Neurodegenerative Diseases: The Rho/ROCK pathway is implicated in neuronal apoptosis, axonal regeneration, and synaptic plasticity. As such, ROCK inhibitors are being explored as potential therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's disease. Given the neuroprotective effects of Y-33075 observed in retinal ganglion cells, further investigation into its efficacy in various models of neurodegeneration is a logical next step.
Cardiovascular Diseases: The ROCK pathway plays a crucial role in the regulation of vascular tone, smooth muscle cell proliferation, and inflammation, all of which are central to the pathophysiology of cardiovascular diseases. Research into the effects of Y-33075 on conditions such as hypertension, atherosclerosis, and heart failure could uncover new therapeutic applications.
Oncology: The involvement of the ROCK pathway in cancer cell proliferation, invasion, and metastasis is well-documented. While the paradoxical pro-migratory effects observed in some cell types warrant careful consideration, the potential of Y-33075 to inhibit tumor growth and progression in specific cancer contexts should be systematically explored.
Development of Advanced Drug Delivery Systems
A significant hurdle for the systemic application of ROCK inhibitors is the potential for off-target effects, most notably hypotension due to the relaxation of vascular smooth muscle. To mitigate these risks and enhance therapeutic efficacy, the development of advanced drug delivery systems for Y-33075 is a critical area for future research.
Targeted delivery systems could be designed to specifically accumulate Y-33075 at the site of disease, such as the fibrotic liver or a solid tumor, thereby minimizing systemic exposure and associated side effects. Strategies could include conjugation to targeting ligands, encapsulation in nanoparticles, or the use of stimuli-responsive materials that release the drug in response to specific physiological cues in the diseased tissue. While some research has been initiated on targeted delivery for other ROCK inhibitors like Y-27632, dedicated efforts are needed to develop and optimize such systems for the more potent Y-33075.
Comparative Effectiveness Research with other Therapeutic Agents
To date, the majority of comparative studies involving Y-33075 have focused on its predecessor, Y-27632, consistently demonstrating the superior potency of Y-33075. nih.govresearchgate.netplos.org However, to establish its clinical utility, it is imperative to conduct comparative effectiveness research against other classes of therapeutic agents used for the potential indications of Y-33075.
For instance, in the context of liver fibrosis, Y-33075 should be compared with other anti-fibrotic agents currently in development or clinical use. nih.govsciepublish.com In glaucoma, its performance should be benchmarked against established treatments like prostaglandin (B15479496) analogs and beta-blockers. mdpi.comeyeworld.orgfrontiersin.org Such studies will provide crucial data on the relative efficacy, safety, and potential advantages of Y-33075, informing its optimal placement in future treatment algorithms.
Investigation of Long-term Outcomes and Potential Side Effects
As with any novel therapeutic compound, a thorough investigation of the long-term outcomes and potential side effects of this compound is paramount. Currently, there is a paucity of data from long-term preclinical or clinical studies. Future research must address this gap by conducting comprehensive, long-duration in vivo studies to assess the chronic effects of Y-33075 administration.
These studies should meticulously monitor for any signs of toxicity, evaluate the durability of the therapeutic effects, and identify any potential for the development of resistance. A detailed understanding of the long-term safety profile of Y-33075 is a non-negotiable prerequisite for its translation into a clinically viable therapeutic agent for chronic diseases.
Table of Compounds
Conclusion
Summary of Key Research Findings on Y-33075 Dihydrochloride (B599025)
Y-33075 dihydrochloride, a selective ROCK inhibitor, has demonstrated a range of biological effects across various preclinical models, underscoring its potential therapeutic applications. A primary area of investigation has been in ophthalmology, where topical administration of Y-33075 has been shown to reduce intraocular pressure in both rabbits and cynomolgus monkeys caymanchem.commedchemexpress.com. This effect is crucial in the context of glaucoma, a leading cause of irreversible blindness.
In the realm of neuroscience, Y-33075 has shown promise in promoting nerve regeneration. Studies in a cat model of optic nerve damage revealed that Y-33075 increases axonal regeneration at the site of injury caymanchem.com. Furthermore, research in a mouse model of chronic relapsing experimental autoimmune encephalomyelitis, a model for multiple sclerosis, indicated that Y-33075 can inhibit demyelination and reduce the frequency of relapse episodes caymanchem.com. Ex-vivo studies on retinal explants have further substantiated its neuroprotective capabilities, showing that Y-33075 significantly improves the survival of retinal ganglion cells (RGCs) and curtails microglial inflammatory responses nih.gov. In vitro experiments have also demonstrated that Y-33075 can extend the neurites of retinal ganglion cells medchemexpress.commedchemexpress.commedchemexpress.com.
Research has also extended to the field of liver fibrosis. In studies involving both murine and human hepatic stellate cells (HSCs), the key cells responsible for liver fibrosis, Y-33075 was found to significantly reduce cell contraction, fibrogenesis, and proliferation plos.orgresearchgate.netnih.govnih.gov. These findings highlight its potential to mitigate the pathological processes underlying chronic liver disease researchgate.netnih.govnih.gov.
The mechanism underlying these effects is the potent inhibition of ROCK. Y-33075 has an IC50 of 3.6 nM for ROCK medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.comselleckchem.com. Its inhibitory action on ROCK leads to a downstream decrease in the phosphorylation of myosin light chain (MLC), a critical step in cellular contraction researchgate.netnih.govselleckchem.com.
Significance of this compound in the Field of ROCK Inhibition
This compound distinguishes itself within the field of ROCK inhibition primarily through its high potency and selectivity. It is derived from an earlier ROCK inhibitor, Y-27632, but demonstrates significantly greater potency medchemexpress.commedchemexpress.comselleckchem.com. For instance, in studies on hepatic stellate cells, Y-33075 exhibited a tenfold higher potency in inhibiting cell contraction compared to Y-27632 plos.orgresearchgate.netnih.govplos.org.
While being a potent ROCK inhibitor, Y-33075 also shows some activity against other kinases, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), though with much lower affinity compared to ROCK caymanchem.commedchemexpress.commedchemexpress.com. Specifically, the IC50 values for PKC and CaMKII are 0.42 μM and 0.81 μM, respectively, which are substantially higher than its IC50 for ROCK medchemexpress.commedchemexpress.com. This selectivity profile is a critical aspect of its pharmacological characterization.
The superior potency of Y-33075 suggests that it could potentially be effective at lower concentrations, which may translate to a better therapeutic window. Its robust effects in diverse preclinical models, from ocular hypertension to neurodegeneration and fibrosis, underscore its importance as a research tool and a potential therapeutic candidate caymanchem.comnih.govplos.orgresearchgate.netnih.gov.
Interactive Data Table: Potency of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| ROCK | 3.6 |
| PKC | 420 |
| CaMKII | 810 |
Future Prospects for Academic Research and Translational Applications
The existing body of research on this compound paves the way for several future research directions and potential translational applications. In ophthalmology, further investigation into its long-term efficacy and its potential to be combined with other glaucoma medications could be a fruitful area of study.
In the context of neurobiology, the neuroprotective and neuro-regenerative properties of Y-33075 warrant deeper exploration. Future academic research could focus on elucidating the precise molecular mechanisms by which it promotes axonal regeneration and protects neurons from apoptotic pathways. This could have significant implications for the treatment of traumatic nerve injuries, as well as neurodegenerative diseases like amyotrophic lateral sclerosis and Parkinson's disease, where ROCK signaling is implicated. The anti-inflammatory effects observed in retinal explants also suggest a potential role in managing neuroinflammatory conditions nih.gov.
The anti-fibrotic effects of Y-33075 in hepatic stellate cells suggest its potential as a therapeutic agent for liver fibrosis and cirrhosis plos.orgresearchgate.netnih.govnih.gov. Future translational studies could involve in vivo animal models of liver disease to assess its efficacy in a more complex biological system. An interesting and unexpected finding was that while Y-33075 decreased contraction and proliferation of hepatic stellate cells, it increased their migration, a phenomenon that requires further investigation to understand its implications for liver pathology plos.orgresearchgate.netnih.gov.
Further academic inquiry is also needed to fully understand the downstream signaling pathways modulated by Y-33075 beyond the direct inhibition of ROCK. A more comprehensive understanding of its off-target effects and its interactions with other signaling cascades will be crucial for its potential clinical development. The journey of this compound from a laboratory tool to a potential therapeutic agent will depend on continued rigorous scientific investigation into its multifaceted biological activities.
Q & A
Q. What is the mechanism of action of Y-33075 dihydrochloride, and how does its selectivity for ROCK compare to other kinase inhibitors?
this compound is a selective Rho-associated protein kinase (ROCK) inhibitor with an IC50 of 3.6 nM, demonstrating higher potency than Y-27632, a widely used ROCK inhibitor . Its selectivity arises from structural modifications that enhance binding affinity to the ATP-binding pocket of ROCK isoforms (ROCK1 and ROCK2). Unlike Y-27632, Y-33075 exhibits minimal off-target effects on PKC and CaMKII, making it preferable for studies requiring high specificity . Methodologically, researchers should validate selectivity using kinase profiling assays (e.g., Eurofins KinaseProfiler) and compare dose-response curves against reference inhibitors .
Q. What experimental parameters are critical for in vitro studies using this compound?
- Concentration Range : Start with 1–10 µM for ROCK inhibition in cell-based assays, adjusting based on cell type (e.g., 5 µM for retinal ganglion cell neurite outgrowth) .
- Solubility : Prepare stock solutions in DMSO (100 mg/mL) or water (50 mg/mL) with sonication to avoid precipitation .
- Controls : Include Y-27632 (10 µM) as a comparative control and a vehicle (DMSO) control to rule out solvent toxicity .
Q. How should this compound be stored to ensure stability?
Store lyophilized powder at -20°C for up to 3 years. For working solutions, aliquot and store at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Y-33075’s effects in different cancer models?
Contradictions may arise from context-dependent ROCK signaling. For example:
- Pro-Metastatic Effects : In HNSCC, Y-33075 inhibits invasion in HPV-negative tumors but shows limited efficacy in HPV-positive models due to differential reliance on ROCK/EGFR crosstalk .
- Anti-Proliferative Effects : In colorectal cancer (CRC), combine Y-33075 with RSK inhibitors (e.g., LJI308) to block compensatory YB-1 phosphorylation via MAPK/ERK pathways . Methodological Recommendation: Perform phosphoproteomic profiling (e.g., LC-MS/MS) to identify pathway crosstalk and validate using isoform-specific ROCK1/ROCK2 knockdown models .
Q. What are optimal strategies for evaluating Y-33075’s efficacy in in vivo neuroregeneration models?
- Dosage : Administer 10 mg/kg intraperitoneally in rodent models of optic nerve injury, monitoring intraocular pressure (IOP) reduction and axon regeneration .
- Delivery : Use osmotic pumps for sustained release or intravitreal injection for localized retinal effects .
- Outcome Metrics : Quantify RGC survival via immunohistochemistry (Brn3a+ cells) and axon growth using anterograde tracing (e.g., CTB-488) .
Q. How does this compound interact with other kinase inhibitors in combinatorial therapies?
Synergistic effects are observed when co-administered with:
- MEK Inhibitors (e.g., PD0325901) : To suppress ROCK/MAPK-driven resistance in CRC .
- LSD1 Inhibitors (e.g., Bomedemstat) : For epigenetic modulation in leukemia . Experimental Design: Use a matrixed dosing approach (e.g., Chou-Talalay method) to calculate combination indices (CI) and validate with RNA-seq to identify co-regulated pathways .
Q. What are the limitations of Y-33075 in 3D organoid or microfluidic models?
- Penetration : In dense organoids, optimize treatment duration (≥72 hours) and use fluorescent derivatives (e.g., BODIPY-labeled Y-33075) to track distribution .
- Shear Stress : In liver-chip models, calibrate flow rates to mimic physiological shear, which modulates ROCK activity independently of drug treatment .
Data Analysis & Validation
Q. How can researchers distinguish ROCK-specific effects from off-target kinase inhibition?
Q. What statistical approaches are recommended for dose-response studies?
Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50. Report Hill slopes to assess cooperativity and compare with Y-27632 using extra sum-of-squares F-tests .
Ethical & Reporting Standards
Q. How should researchers report this compound usage in manuscripts?
Follow ARRIVE guidelines for in vivo studies and disclose:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
